ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
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Overview
Description
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and an ethyl ester moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-chlorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate then reacts with ethyl acetoacetate under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation
Starting Materials: The pyrazolo[3,4-d]pyrimidine core and ethyl 2-bromopropanoate.
Reaction Conditions: The pyrazolo[3,4-d]pyrimidine core is treated with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction may result in the conversion of the ester group to an alcohol or the reduction of the pyrazolo[3,4-d]pyrimidine ring.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: These reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
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Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
- Studied for its role in modulating biological pathways involved in disease processes.
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Industry
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the 3-chlorophenyl group enhances its binding affinity and specificity, while the thioether linkage provides additional sites for chemical modification and interaction.
Comparison with Similar Compounds
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
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Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
- Lacks the 3-chlorophenyl group, resulting in different biological activity and chemical reactivity.
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Mthis compound
- Contains a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
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2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid
- The carboxylic acid group provides different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-5-11(17)7-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPGSAKCHPTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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